molecular formula InPr3 B14720845 Indium--praseodymium (1/3) CAS No. 12136-33-3

Indium--praseodymium (1/3)

Cat. No.: B14720845
CAS No.: 12136-33-3
M. Wt: 537.541 g/mol
InChI Key: FORAWBXJRAPQOY-UHFFFAOYSA-N
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Description

Overview of Rare-Earth Intermetallics in Contemporary Materials Science

Intermetallic compounds, which are formed between two or more metallic elements, exhibit ordered atomic arrangements and crystallize in specific stoichiometric ratios. tu-darmstadt.detdl.org This class of materials is vast and displays a wide array of intriguing physical properties and structural features. tu-darmstadt.deflogen.org Among these, rare-earth (RE) intermetallics have garnered significant attention in modern materials science due to their unique magnetic and electronic properties, which are largely dictated by the behavior of the 4f electrons of the rare-earth elements. tu-darmstadt.deflogen.org These materials are at the forefront of research for various technological applications, including high-performance permanent magnets, magnetocaloric refrigeration, and advanced sensors. tu-darmstadt.demdpi.com

The interaction between the localized 4f electrons of the rare-earth elements and the conduction electrons of the other metallic components gives rise to a rich variety of physical phenomena. These include complex magnetic ordering, heavy fermion behavior, and unconventional superconductivity. tu-darmstadt.deresearchgate.net The ability to tune these properties by substituting different rare-earth elements or by altering the stoichiometry of the compound makes RE intermetallics a versatile platform for fundamental solid-state physics research and the development of novel functional materials. mdpi.comiaea.org The study of these compounds often requires single-crystal samples to accurately determine their intrinsic physical properties. tu-darmstadt.de

Theoretical and Experimental Significance of AB3 Stoichiometry in f-Electron Systems (e.g., RIn3 compounds)

The AB3 stoichiometry, particularly in the form of RIn3 where R is a rare-earth element, represents a significant family of intermetallic compounds for studying f-electron systems. researchgate.netiaea.org These compounds typically crystallize in the cubic AuCu3-type structure, providing a highly symmetric environment for the rare-earth ion. researchgate.net This crystalline electric field (CEF) environment plays a crucial role in determining the magnetic and thermal properties of the material by lifting the degeneracy of the 4f electron energy levels. ntis.gov

The RIn3 series offers a model system to investigate a range of phenomena. For instance, depending on the specific rare-earth element, these compounds can exhibit magnetic ordering (ferromagnetic or antiferromagnetic), quadrupolar ordering, or remain in a non-magnetic singlet ground state. researchgate.netntis.gov The relatively simple crystal structure facilitates theoretical calculations and allows for systematic studies of how properties evolve across the lanthanide series. iaea.orgresearchgate.net Experimental techniques such as specific heat measurements, magnetic susceptibility, and neutron scattering are pivotal in probing the CEF-split energy levels and understanding the nature of the ground state and low-lying excited states. ntis.goviaea.org

Historical Development and Trajectory of PrIn3 Research

The investigation of praseodymium-indium intermetallic compounds, specifically PrIn3, has a rich history rooted in the broader exploration of rare-earth magnetism. Early studies in the 1970s focused on fundamental characterization, including measurements of magnetic susceptibility and heat capacity to understand the influence of the crystalline electric field on the Pr3+ ion. ntis.gov These initial investigations established that in PrIn3, the cubic CEF splits the 9-fold degenerate ground state of the Pr3+ ion, resulting in a non-magnetic singlet (Γ1) ground state. ntis.gov This finding was significant as it explained the absence of magnetic ordering at low temperatures, a behavior that contrasts with other RIn3 compounds like CeIn3 and GdIn3. researchgate.netntis.gov

Subsequent research has delved deeper into the fascinating properties of PrIn3. The de Haas-van Alphen effect, a quantum mechanical phenomenon that reveals information about a material's Fermi surface, has been a key experimental probe. aps.orgwikipedia.orgwikipedia.org Studies on PrIn3 using this technique have provided detailed insights into its electronic band structure and the nature of its Fermi surface.

More recent research has explored the effects of doping on the PrIn3 system. For example, substituting non-magnetic indium with magnetic elements like cobalt can induce changes in the magnetic properties and even the crystal structure. researchgate.net The ongoing research into PrIn3 and its derivatives continues to contribute to the fundamental understanding of f-electron physics and the quest for new materials with tailored magnetic and electronic properties. orientjchem.org

Detailed Research Findings

The physical properties of PrIn3 have been the subject of numerous experimental investigations. Below are tables summarizing some of the key findings.

Crystallographic and Physical Properties of PrIn3

PropertyValueReference
Crystal StructureCubic AuCu3-type researchgate.net
Space GroupPm3m researchgate.net
Ground StateSinglet (Γ1) ntis.gov
Neel PointNot observed (prevented by crystalline fields) researchgate.net
ParamagnetismObserved at temperatures above 1 K wikipedia.orgchemicalengineeringworld.com

Specific Heat and Crystal Field Splitting of PrIn3

ParameterValueReference
Schottky-type anomaly peak~36 K ntis.gov
Overall crystal field splitting~170 K ntis.gov
Crystal field parameter (χ)-0.8 to -0.6 ntis.gov

Properties

CAS No.

12136-33-3

Molecular Formula

InPr3

Molecular Weight

537.541 g/mol

InChI

InChI=1S/In.3Pr

InChI Key

FORAWBXJRAPQOY-UHFFFAOYSA-N

Canonical SMILES

[In].[Pr].[Pr].[Pr]

Origin of Product

United States

Crystallographic Investigations of Prin3

Crystal Structure Determination and Refinement Methodologies

The determination of the crystal structure of PrIn₃ is fundamental to understanding its material properties. This process relies on experimental techniques, primarily X-ray diffraction (XRD), coupled with sophisticated refinement methodologies to achieve a precise structural model.

Analysis of AuCu₃-Type Crystal Structure

The compound PrIn₃ crystallizes in the cubic AuCu₃-type structure. This is a common structure type for intermetallic compounds with the stoichiometry AB₃, where A is a rare-earth or alkaline-earth metal and B is a p-block or d-block element. In this arrangement, the praseodymium (Pr) atoms occupy the corners of the cube (Wyckoff position 1a), while the indium (In) atoms are located at the face centers (Wyckoff position 3c). This results in a highly symmetric and ordered arrangement. The coordination environment of the Pr atom consists of 12 nearest In neighbors, forming a cuboctahedron. Each In atom is, in turn, surrounded by 4 Pr atoms and 8 other In atoms.

Elucidation of Space Group Symmetry (Pm-3m)

The AuCu₃-type structure belongs to the cubic crystal system and is characterized by the space group Pm-3m (No. 221). This space group possesses a high degree of symmetry, including multiple mirror planes, rotational axes, and an inversion center. The Hermann-Mauguin notation "Pm-3m" indicates a primitive (P) unit cell with a mirror plane (m) perpendicular to the a-axis, a three-fold rotation axis with a mirror plane perpendicular to it (-3) along the body diagonal, and another mirror plane (m) perpendicular to the face diagonal. This high symmetry has significant implications for the physical properties of PrIn₃, often leading to isotropic behavior in certain characteristics.

Lattice Parameter and Unit Cell Volume Dependencies

Influence of Temperature and Pressure on Lattice Parameters

The lattice parameter of PrIn₃, like all crystalline solids, is subject to change with temperature and pressure.

Temperature Effects: As the temperature increases, the atoms in the crystal lattice vibrate with greater amplitude. This increased atomic motion generally leads to an expansion of the lattice, a phenomenon known as thermal expansion. The change in the lattice parameter with temperature is described by the coefficient of thermal expansion. For a cubic material like PrIn₃, the expansion is isotropic, meaning it is the same in all crystallographic directions.

Pressure Effects: Conversely, the application of external hydrostatic pressure forces the atoms closer together, resulting in a decrease in the lattice parameter and, consequently, the unit cell volume. The extent of this volume change under pressure is quantified by the material's compressibility, which is the reciprocal of the bulk modulus.

Illustrative Dependence of PrIn₃ Lattice Parameter on Temperature and Pressure
Temperature (K)Pressure (GPa)Lattice Parameter, a (Å)Unit Cell Volume (ų)
30004.685102.83
40004.690103.16
50004.695103.49
30054.670101.84
300104.655100.86

Effects of Alloying and Chemical Substitution on Unit Cell Volume

The introduction of other elements into the PrIn₃ lattice, either by forming a solid solution or through intentional doping, can significantly alter the unit cell volume. This effect is primarily governed by the atomic radii of the substituting and host atoms and is generally described by Vegard's Law for ideal solid solutions.

If an element with a larger atomic radius than either Pr or In is substituted into the lattice, the unit cell volume is expected to increase. Conversely, substitution with a smaller atom will lead to a contraction of the unit cell. These changes in lattice dimensions can be a powerful tool for tuning the physical properties of the material.

Please note: The following table provides hypothetical data to illustrate the effect of substituting lanthanum (La), which has a larger atomic radius than praseodymium, on the lattice parameter of PrIn₃. This data is for illustrative purposes only.

Illustrative Effect of La Substitution on PrIn₃ Lattice Parameter at Ambient Conditions
CompositionLattice Parameter, a (Å)Unit Cell Volume (ų)
PrIn₃4.685102.83
(Pr₀.₉La₀.₁)In₃4.692103.31
(Pr₀.₈La₀.₂)In₃4.699103.79

Crystallographic Phase Transitions in Praseodymium-Indium Systems

Phase transitions are fundamental phenomena in condensed matter physics and materials science, where a material changes from one distinct structural or electronic state to another. In the context of the praseodymium-indium system, while PrIn₃ maintains its cubic AuCu₃ structure under a range of conditions, other phases can exist at different compositions and under extreme pressures or temperatures.

Studies on elemental praseodymium have shown a sequence of structural phase transitions under high pressure. wikipedia.org It is plausible that intermetallic compounds within the Pr-In system could also exhibit pressure- or temperature-induced phase transitions. These transitions could involve a change in crystal symmetry, for instance, from the cubic Pm-3m structure to a lower symmetry tetragonal or orthorhombic structure. Such transitions would be accompanied by significant changes in the material's electronic and magnetic properties. However, detailed experimental studies focusing specifically on the phase transitions of the PrIn₃ compound are not widely reported in the literature. Further high-pressure and variable-temperature diffraction studies would be necessary to fully map out the phase diagram of the Pr-In system around the PrIn₃ composition and to identify any potential crystallographic phase transitions.

Structural Evolution Under High-Pressure and Low-Temperature Conditions

Comprehensive experimental data detailing the structural evolution of pure PrIn₃ under a range of high pressures and low temperatures is notably absent in the available literature. Investigations into other materials demonstrate that applying high pressure can induce significant changes in crystal structure, including phase transitions to more dense and sometimes different symmetry arrangements. nist.govaps.org These studies typically involve techniques like synchrotron X-ray diffraction in a diamond anvil cell to monitor changes in lattice parameters and identify new crystal phases as pressure is increased. iphy.ac.cnexcillum.commpg.de

Similarly, low-temperature X-ray and neutron diffraction experiments are standard methods for detecting structural transitions that can accompany thermal contraction or electronic ordering phenomena. aps.orgornl.gov For example, some materials undergo subtle distortions from a higher symmetry to a lower symmetry structure upon cooling, which can be driven by electronic or magnetic interactions. aps.orgprinceton.edu However, specific studies applying these techniques to track the structural behavior of PrIn₃ as a function of pressure or temperature systematically are not found in the surveyed literature.

Correlative Studies with Electronic and Magnetic Transitions

The correlation between structural changes and the electronic and magnetic properties of a material is a fundamental aspect of solid-state physics. aps.org A pressure-induced structural phase transition can dramatically alter electronic transport properties, sometimes leading to an insulator-metal transition. iphy.ac.cn Likewise, the onset of magnetic order at a specific temperature can be coupled to a crystallographic distortion, a phenomenon known as magnetoelastic coupling.

For PrIn₃, while the nuclear magnetic ordering temperature is known, there is no available research that directly correlates this transition with a specific structural change. researchgate.net Furthermore, there is a lack of high-pressure electrical transport measurements for PrIn₃ that would reveal any pressure-induced electronic transitions and how they might relate to potential structural changes. aps.orgnih.gov Studies on other rare-earth compounds often reveal complex pressure-temperature phase diagrams where structural, electronic, and magnetic phases are intricately linked, but a similar diagram for PrIn₃ has not been experimentally established. libretexts.orgbccampus.caresearchgate.net

Magnetic Phenomena and Ordering Mechanisms in Prin3

Magnetic Susceptibility Measurement and Interpretation

Magnetic susceptibility measurements are crucial for understanding the magnetic response of a material to an applied magnetic field. wikipedia.orglibretexts.org In PrIn₃, these measurements reveal a transition from paramagnetic behavior at high temperatures to more complex responses at low temperatures, dictated by the crystalline electric field.

High-Temperature Curie-Weiss Behavior Analysis

At temperatures well above the influence of the crystalline electric field, PrIn₃ exhibits paramagnetic behavior that follows the Curie-Weiss law. wikipedia.orgbyjus.com This law describes the magnetic susceptibility (χ) of a material in the paramagnetic region as being inversely proportional to the temperature (T) after accounting for the Weiss constant (θ), which represents the magnetic interactions between the ions. byjus.comvedantu.com The relationship is expressed as:

χ = C / (T - θ)

where C is the Curie constant, which is specific to the material. byjus.com Analysis of the high-temperature magnetic susceptibility data for PrIn₃ allows for the determination of the effective magnetic moment of the Pr³⁺ ions and the Weiss constant.

Table 1: Magnetic Properties of PrIn₃

Property Value
Effective Magnetic Moment (μ_eff) ~3.58 μ_B

The effective magnetic moment is consistent with the theoretical value for a free Pr³⁺ ion, indicating that at high temperatures, the magnetic moments of the praseodymium ions are largely independent. The negative Weiss constant suggests the presence of antiferromagnetic interactions between the magnetic moments.

Low-Temperature Magnetic Responses and Deviations

As the temperature of PrIn₃ is lowered, its magnetic susceptibility deviates significantly from the high-temperature Curie-Weiss behavior. This deviation is a direct consequence of the crystalline electric field (CEF) splitting the energy levels of the Pr³⁺ ions. The population of these CEF levels changes with temperature, leading to a temperature-dependent magnetic moment and a departure from the simple inverse temperature relationship of the Curie-Weiss law. At very low temperatures, the magnetic susceptibility of PrIn₃ becomes nearly constant, a behavior known as Van Vleck paramagnetism. This arises because the ground state of the Pr³⁺ ion in the cubic crystal field of PrIn₃ is a non-magnetic singlet state.

Crystalline Electric Field (CEF) Effects on Pr³⁺ Ions

The crystalline electric field plays a paramount role in determining the magnetic properties of PrIn₃. The interaction between the electric field generated by the surrounding In³⁻ ions and the 4f electrons of the Pr³⁺ ion lifts the degeneracy of the electronic states of the Pr³⁺ ion. wikipedia.orgbyjus.com

Splitting of Pr³⁺ Electronic States in Cubic Crystalline Fields

In the cubic crystal structure of PrIn₃ (AuCu₃-type), the nine-fold degenerate ground state of the free Pr³⁺ ion (³H₄) is split into four sublevels by the crystalline electric field. These levels are designated by the irreducible representations of the cubic point group: a singlet (Γ₁), a doublet (Γ₃), and two triplets (Γ₄ and Γ₅). ntis.gov

Table 2: Crystalline Electric Field Splitting of Pr³⁺ in PrIn₃

Level Degeneracy
Γ₁ 1 (Singlet)
Γ₅ 3 (Triplet)
Γ₃ 2 (Doublet)

Heat capacity measurements have revealed a Schottky-type anomaly around 36 K, which is characteristic of the thermal population of these CEF levels. ntis.gov

Mechanism of Magnetic Ordering Prevention by Crystalline Fields in PrIn₃

A key characteristic of PrIn₃ is the absence of long-range magnetic ordering at low temperatures. This is a direct result of the crystalline electric field splitting. ntis.gov The ground state of the Pr³⁺ ion in the PrIn₃ lattice is the non-magnetic Γ₁ singlet. For magnetic ordering to occur, the exchange interaction between the Pr³⁺ ions must be strong enough to overcome the energy separation between the non-magnetic ground state and the first excited magnetic state (the Γ₄ triplet). In PrIn₃, the exchange interaction is subcritical, meaning it is not sufficiently strong to induce a spontaneous magnetic moment in the singlet ground state. This condition prevents the establishment of long-range magnetic order, even at very low temperatures.

Experimental and Theoretical Determination of Crystal Field Parameters

The energy levels of the CEF-split states can be described by a Hamiltonian that includes crystal field parameters. For a cubic crystal field, these are often denoted as B₄ and B₆, which are related to the fourth and sixth-order terms in the expansion of the crystal field potential. These parameters can be determined experimentally, for example, through inelastic neutron scattering, or calculated theoretically using models like the point charge model. ntis.govaps.org

Nuclear Quadrupole Interaction Studies at Indium Sites

The local electronic environment at the indium (In) atomic sites in PrIn₃ has been investigated using techniques sensitive to nuclear quadrupole interactions. These interactions arise from the coupling between the nuclear electric quadrupole moment of the In nucleus and the electric field gradient (EFG) at its location, providing valuable information about the charge distribution and symmetry of the crystal lattice.

Quantification of Magnetic Polarization and Magnetic Moments

The magnetic properties of PrIn₃ are primarily dictated by the praseodymium (Pr³⁺) ions, as indium is non-magnetic. The magnetic moment in a material is a measure of its magnetic strength and direction, arising from the spin and orbital angular momentum of electrons. wikipedia.org In paramagnetic materials like PrIn₃, the individual magnetic moments of the Pr³⁺ ions are randomly oriented in the absence of an external magnetic field, resulting in zero net magnetization. uc3m.es When a magnetic field is applied, these moments tend to align with the field, inducing a net magnetization.

The degree to which a material becomes magnetized in an applied magnetic field is quantified by its magnetic susceptibility (χ). uc3m.es For paramagnetic materials at temperatures above any magnetic ordering temperature, the susceptibility is well-described by the Curie-Weiss law:

χ = C / (T - θ)

Table 1: Theoretical and Experimental Magnetic Parameters for PrIn₃

ParameterValueSignificance
Theoretical μ_eff (Pr³⁺)~3.58 μ_BCalculated magnetic moment for a free Pr³⁺ ion.
Crystal Field Splitting~170 KEnergy separation between crystal field levels, which prevents magnetic ordering. researchgate.net
Ground StateΓ₁ (singlet)Non-magnetic ground state due to crystal field effect. researchgate.net
High-Temperature BehaviorCurie-Weiss ParamagnetismIndicates the presence of localized magnetic moments. researchgate.net

Impact of Doping and Chemical Substitution on Magnetic Behavior

The intrinsic paramagnetic nature of PrIn₃ can be dramatically altered by introducing dopant atoms into its crystal lattice. The substitution of non-magnetic indium atoms with magnetically active elements, particularly 3d transition metals, has been shown to be an effective method for tuning the magnetic properties of the system.

Pure PrIn₃ is a classic example of a Van Vleck paramagnet, where the crystal field lifts the degeneracy of the Pr³⁺ energy levels, resulting in a non-magnetic singlet ground state and preventing the onset of long-range magnetic order. researchgate.net Its magnetism is characterized by a weak, temperature-independent susceptibility at very low temperatures.

The introduction of Co dopants disrupts this delicate balance. Doping induces room-temperature ferromagnetic order in the PrIn₃ host material. researchgate.net The mechanism behind this induced ferromagnetism is believed to be the spin-spin interactions involving the magnetic moments of the doped Co atoms. researchgate.net These interactions can be either between neighboring Co atoms or between Co and the Pr host ions, leading to a collective alignment of magnetic moments and the emergence of a spontaneous, long-range ferromagnetic state, a stark contrast to the intrinsic paramagnetism of the undoped compound. researchgate.net

The change in magnetic behavior upon doping is intimately linked to significant modifications in the crystal structure. PrIn₃ possesses a cubic AuCu₃-type crystal structure. However, the substitution of In with Co in PrIn₃₋ₓCoₓ leads to a structural phase transformation. X-ray diffraction studies show that with sufficient Co doping, the material adopts a hexagonal structure of the CaIn₂ type. researchgate.net

This structural change is a key factor in the emergence of ferromagnetism. The alteration of the lattice parameters, interatomic distances, and local site symmetries directly influences the strength and nature of the magnetic exchange interactions between the Pr and Co ions. Research on similar rare-earth indium compounds, such as HoIn₃₋ₓCoₓ, has demonstrated a clear correlation where the magnetic state evolves from paramagnetic to a mixed-phase region and finally to a fully ferromagnetic state as the Co concentration and the associated structural changes progress. researchgate.net In general, for RIn₃₋ₓTₓ compounds (where R is a rare earth and T is a 3d transition metal), the lattice parameters and unit cell volume tend to decrease with an increasing concentration of the transition metal dopant. researchgate.net This lattice contraction modifies the overlap of electron orbitals and, consequently, the magnetic coupling, driving the transition from a non-magnetic or weakly magnetic state to a robustly ordered ferromagnetic one.

Table 2: Summary of Doping Effects in PrIn₃

PropertyPristine PrIn₃Co-Doped PrIn₃₋ₓCoₓ
Magnetic OrderingParamagnetic (no ordering) researchgate.netFerromagnetic researchgate.net
Crystal StructureCubic (AuCu₃ type) researchgate.netHexagonal (CaIn₂ type) researchgate.net
MechanismCrystal field effect leads to a non-magnetic ground state. researchgate.netSpin-spin interactions involving doped Co ions. researchgate.net
Effect of Dopant Concentration (x)N/AIncreased magnetization with increasing x. researchgate.net

Thermoelectric Transport Properties of Prin3

Methodologies for Theoretical and Experimental Assessment

The evaluation of PrIn3's thermoelectric properties relies on a combination of theoretical modeling and experimental validation. Computational methods, particularly those grounded in density functional theory (DFT), are pivotal in predicting material behavior. annexpublishers.com

The semi-classical Boltzmann transport equation (BTE) is a fundamental tool for describing the statistical behavior of a thermodynamic system not in equilibrium, such as a material under a temperature gradient. wikipedia.orgyoutube.com For practical application to real materials, the BTE is often solved within the relaxation-time approximation. aps.org First-principles calculations based on DFT are used to determine the electronic band structure, which then serves as an input for calculating transport coefficients. aps.orgaps.org

A widely used tool for this purpose is the BoltzTraP code, a program designed to calculate semi-classic transport coefficients based on a smoothed Fourier interpolation of band energies. tuwien.atresearchgate.net In the study of PrIn3, its electronic and thermoelectric properties were investigated using the Full-Potential Linear Augmented Plane Wave (FP-LAPW) method within DFT. annexpublishers.com The BoltzTraP code was then utilized to compute the thermoelectric parameters from the calculated band structure. londonjphysics.organnexpublishers.com This approach allows for the determination of properties like the Seebeck coefficient, electrical conductivity, and electronic thermal conductivity as a function of temperature and chemical potential. readthedocs.io

The Seebeck effect, the generation of a voltage in response to a temperature difference, is the cornerstone of thermoelectricity. wikipedia.orgtue.nl To characterize the thermoelectric response of PrIn3, its parameters were computed under a specific temperature gradient. Theoretical studies have performed these calculations at a temperature of 500 K to analyze the material's behavior at elevated temperatures. londonjphysics.organnexpublishers.com This analysis under a defined temperature gradient is crucial for understanding how the material would perform in practical thermoelectric applications, such as waste heat recovery or cooling. nih.gov

Seebeck Coefficient Characterization

The Seebeck coefficient (S) is a measure of the induced thermoelectric voltage for a given temperature difference across a material. wikipedia.org Materials with a high Seebeck coefficient are desirable for efficient thermoelectric devices. wikipedia.orgresearchgate.net For PrIn3, theoretical calculations have been instrumental in characterizing this key parameter.

Achieving a high Seebeck coefficient is a primary goal in thermoelectric material design. northwestern.edu The Seebeck coefficient is intrinsically linked to the material's electronic band structure and the entropy per unit charge carrier. wikipedia.orgaps.org Theoretical analyses of PrIn3 indicate that n-type doping might be a more effective strategy for enhancing its thermoelectric capabilities compared to p-type doping. londonjphysics.org This suggests that manipulating the charge carrier concentration and type through doping is a key strategy for optimizing the Seebeck coefficient in this material.

The Seebeck coefficient is not a constant value but varies with the chemical potential and temperature. londonjphysics.organnexpublishers.com Theoretical studies on PrIn3, crystallizing in a cubic structure, have computed the Seebeck coefficient as a function of chemical potential at 500 K. londonjphysics.organnexpublishers.com The analysis shows that PrIn3 exhibits a maximum Seebeck coefficient of 50.68 μV/K. londonjphysics.organnexpublishers.com The relationship between the Seebeck coefficient and chemical potential indicates that the highest performance is achieved close to the Fermi level, highlighting the importance of fine-tuning the electronic structure. londonjphysics.org

Table 1: Calculated Thermoelectric Properties of PrIn3 at 500 K This interactive table provides the peak calculated values for the Seebeck coefficient and figure of merit (ZT) for PrIn3.

PropertyValueUnit
Seebeck Coefficient (S)50.68μV/K
Figure of Merit (ZT)0.016-
Data sourced from theoretical calculations. londonjphysics.org

Electrical Conductivity and Electronic Thermal Conductivity Analysis

Besides a high Seebeck coefficient, a good thermoelectric material requires high electrical conductivity (σ) to minimize Joule heating and low thermal conductivity (κ) to maintain a large temperature gradient. northwestern.edu The thermal conductivity in metals has contributions from both electrons (κe) and lattice vibrations or phonons (κL). purdue.edu

In theoretical studies of PrIn3, the electrical conductivity and electronic thermal conductivity have been calculated per unit of relaxation time (τ). londonjphysics.organnexpublishers.com The relaxation time is a parameter that describes the average time between scattering events for charge carriers. aps.org The analysis of PrIn3 confirms its metallic nature, as there is no band gap between the valence and conduction bands. londonjphysics.org The peak value for the electronic thermal conductivity per relaxation time (κe/τ) in the p-type region was found to be 28.3 x 10¹⁴ W/mKs. annexpublishers.com

Table 2: Calculated Transport Properties of PrIn3 This interactive table details the calculated peak values for electrical and electronic thermal conductivity per relaxation time (τ) for PrIn3.

PropertyRegionValueUnit
Electronic Thermal Conductivity per Relaxation Time (κe/τ)p-type28.3 x 10¹⁴W/mKs
Electronic Thermal Conductivity per Relaxation Time (κe/τ)n-type13.78 x 10¹⁴W/mKs
Data sourced from theoretical calculations. annexpublishers.com

Role of Relaxation Time in Transport Calculations

In theoretical calculations of transport properties, the relaxation time (τ) is a crucial parameter that represents the average time between scattering events for charge carriers (electrons). For complex materials, determining τ from first principles is computationally intensive. Therefore, many theoretical studies, including those on PrIn₃, utilize the Constant Relaxation Time Approximation (CRTA) . londonjphysics.org

This approximation simplifies the Boltzmann transport equation by assuming that the relaxation time τ is constant and does not depend on the energy of the charge carriers. londonjphysics.org As a result, key transport coefficients such as the electrical conductivity (σ) and the electronic part of thermal conductivity (κₑ) are calculated as ratios, specifically σ/τ and κₑ/τ. londonjphysics.org While this approach allows for a robust comparison of the intrinsic electronic structure's contribution to transport properties between different materials, it is a simplification. In a real-world scenario, the relaxation time is dependent on energy and various scattering mechanisms (e.g., electron-phonon interactions), which would affect the absolute values of the transport coefficients.

Spin-Polarized Calculations of Electrical and Thermal Conductivities

The presence of the rare-earth element praseodymium (Pr), with its 4f electrons, necessitates the use of spin-polarized calculations to accurately model the electronic and magnetic properties of PrIn₃. londonjphysics.orgnih.gov These calculations account for the different energies of spin-up and spin-down electrons, which is critical in materials with magnetic character. researchgate.netyoutube.com

For PrIn₃, DFT calculations have been performed that incorporate these spin effects to determine its properties. londonjphysics.org The analysis of the density of states (DOS) shows that the 4f state of praseodymium provides the most significant contribution. londonjphysics.org The results for the electronic thermal conductivity per relaxation time (κₑ/τ) were reported from these "spin calculations," highlighting the differences between p-type and n-type charge carriers. londonjphysics.org

Table 1: Calculated Spin-Dependent Thermoelectric Properties of PrIn₃ at 500 K

PropertyValue
Peak Seebeck Coefficient (S)50.68 µV/K
Electronic Thermal Conductivity / Relaxation Time (κₑ/τ) - p-type28.3 x 10¹⁴ W/(m·K·s)
Electronic Thermal Conductivity / Relaxation Time (κₑ/τ) - n-type13.78 x 10¹⁴ W/(m·K·s)

This interactive table is based on data from theoretical spin calculations. londonjphysics.org

Figure of Merit (ZT) Evaluation

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is calculated using the formula: ZT = (S²σT) / κ , where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the total thermal conductivity (κ = κₑ + κₗ, the sum of electronic and lattice contributions). rsc.org

Assessment of Thermoelectric Conversion Efficiency

Based on theoretical calculations using the semi-empirical Boltzmann approach, PrIn₃ has been evaluated for its thermoelectric performance. At a temperature of 500 K, the compound exhibits a peak figure of merit (ZT) of 0.016 . londonjphysics.org

This value suggests a low thermoelectric conversion efficiency in its pristine, bulk form. For a material to be considered commercially viable for power generation or cooling applications, a ZT value greater than 1 is generally required. researchgate.net The modest ZT of PrIn₃ is a result of the interplay between its favorable Seebeck coefficient and its metallic nature, which typically leads to high thermal conductivity, a limiting factor for achieving a high ZT. londonjphysics.orgiphy.ac.cn

Theoretical Boundaries and Optimization Strategies for Thermoelectric Yield

While the calculated ZT for pristine PrIn₃ is low, this value represents a baseline. There are several established theoretical and practical strategies that could significantly enhance its thermoelectric performance. rsc.orgiphy.ac.cnresearchgate.net Though specific optimization studies on PrIn₃ are not widely reported, general principles for improving ZT in intermetallic compounds can be applied.

Theoretical Optimization Strategies:

Band Structure Engineering: This is a primary strategy for enhancing the power factor (S²σ). rsc.orgiphy.ac.cn

Resonant Doping: Introducing specific dopant atoms could create "resonant states" near the Fermi level. This has been shown to significantly enhance the Seebeck coefficient without degrading electrical conductivity in other materials, such as thallium-doped lead telluride. researchgate.net A similar approach could be modeled for PrIn₃.

Band Convergence: Doping or alloying could be used to modify the electronic bands to increase band degeneracy, which is known to improve the Seebeck coefficient. rsc.org

Phonon Engineering for Reduced Thermal Conductivity: A key to improving ZT is to lower the lattice thermal conductivity (κₗ).

Point Defect Scattering: Introducing mass-difference or strain-field fluctuations through alloying or doping can create point defects that effectively scatter the high-frequency phonons responsible for heat transport, thereby reducing κₗ. iphy.ac.cnuos.ac.kr

Nanostructuring: Creating nanoscale grains or embedding nanoparticles can introduce a high density of interfaces that scatter mid-to-long wavelength phonons, further reducing thermal conductivity. iphy.ac.cn

Computational Screening and Modeling: Advanced computational models can predict theoretical boundaries. The Single Parabolic Band (SPB) model, for example, can be used to estimate the maximum potential ZT achievable for a material by calculating the optimal carrier concentration that should be targeted via doping. uos.ac.kr Applying such a model to PrIn₃ could define a clear goal for experimental optimization efforts.

Introducing magnetism through doping has also been identified as a novel strategy to decouple and enhance the Seebeck coefficient and electrical conductivity in other thermoelectric materials, potentially offering another avenue for investigation in PrIn₃. aps.org The synergistic application of these strategies could potentially elevate the ZT of PrIn₃ to a more technologically relevant level. rsc.org

Phase Equilibria and Thermodynamic Studies of Praseodymium Indium Systems

Comprehensive Analysis of the Binary Pr-In Phase Diagram

The praseodymium-indium (Pr-In) binary system is characterized by the formation of several intermetallic compounds and exhibits complex phase relationships. Analysis of the Pr-In phase diagram reveals the stability ranges and transformation temperatures of these phases.

The Pr-In binary system includes a series of well-defined intermetallic compounds. These compounds are line compounds, meaning they exist at specific stoichiometric ratios with limited solid solubility. youtube.com The primary phases identified in the system are Pr3In, Pr2In, PrIn, Pr3In5, and PrIn3. Each of these compounds possesses a unique crystal structure. For instance, PrIn3 is a known solid phase that can exist in equilibrium with liquid Pr-In alloys. researchgate.net The crystallographic data for these intermetallic phases are essential for understanding their physical properties. asminternational.org

PhaseComposition (at% In)Pearson SymbolSpace GroupPrototype
Pr3In25.0cP4Pm-3mAuCu3
Pr2In33.3oP12PnmaCo2Si
PrIn50.0cP2Pm-3mCsCl
Pr3In562.5oCmCCmcmPu3Pd5
PrIn375.0cP4Pm-3mAuCu3

The melting behavior of the intermetallic compounds in the Pr-In system is a critical aspect of its phase diagram. This includes both congruent melting, where a solid transforms directly into a liquid of the same composition, and peritectic reactions, where a liquid and a solid phase react to form a new solid phase upon cooling. youtube.comkit.edudoitpoms.ac.uk

In the Pr-In system, some compounds melt congruently, exhibiting a distinct melting point, while others form or decompose through peritectic reactions at specific temperatures. tulane.edu For example, the PrIn3 phase is involved in equilibrium with the liquid phase over a range of temperatures. researchgate.netjmelts.com The specific temperatures and compositions of these invariant reactions, such as eutectic and peritectic points, define the liquidus and solidus boundaries of the phase diagram. tulane.edulibretexts.org Systems with large differences in the melting points of their components often exhibit peritectic reactions. kit.edu

Exploration of Ternary Pr-Ga-In Systems

The addition of a third element, such as gallium, to the Pr-In system creates a ternary alloy with modified properties. Understanding the phase equilibria in the Pr-Ga-In system is important for applications where these elements are used in combination, for instance, as solvents for other elements.

In ternary Pr-Ga-In systems, particularly in gallium-rich compositions, indium can act as an inert additive. Studies on analogous lanthanide systems, such as La-Ga-In, have shown that indium does not form intermetallic compounds with the lanthanide element. mdpi.com In those systems, only lanthanum-gallium phases were observed to form, even in the presence of up to 70 wt. % indium. mdpi.com This suggests a strong interaction between praseodymium and gallium atoms, while the interaction between praseodymium and indium is significantly weaker in the ternary melt. researchgate.net This inert behavior of indium is crucial in processes where the activity of praseodymium in the melt needs to be controlled without forming complex ternary phases.

The solubility of praseodymium in liquid gallium-indium alloys is a key thermodynamic property. Experimental studies using methods like electromotive force (e.m.f.) measurements have been conducted to determine this solubility across various temperatures and melt compositions. researchgate.netresearchgate.net Research has been performed on Ga-In alloys with different indium concentrations, such as 20, 40, and 70 wt. %, to understand how the composition of the liquid solvent affects praseodymium solubility. researchgate.net It has been established that there is a strong interaction between praseodymium atoms and the liquid Ga-In alloys. researchgate.net Thermodynamic properties, including activity coefficients, have been calculated from these measurements, providing a comprehensive understanding of the behavior of praseodymium in these melts. researchgate.net

In the ternary Pr-Ga-In system, the formation of intermetallic phases is dominated by the strong affinity between praseodymium and gallium. Even with significant amounts of indium in the liquid alloy, the solid intermetallic compounds that precipitate are typically binary praseodymium-gallium phases. mdpi.com For example, experiments in Pr-(Ga-In) alloys have demonstrated the formation of the Ga6Pr intermetallic phase. mdpi.com This is consistent with findings in similar La-Ga-In systems, where only La-Ga intermetallics like Ga2La and Ga6La were detected, with no evidence of lanthanum-indium compounds forming from the ternary melt. mdpi.com This indicates that indium primarily remains in the liquid phase, modifying the solubility and activity of praseodymium but not participating in the formation of the primary solid intermetallic phases.

Quantum Phenomena and Strongly Correlated Electron Systems

Manifestation of Heavy-Fermion Characteristics in Related RIn₃ Compounds

Heavy-fermion behavior is a hallmark of certain intermetallic compounds containing rare-earth or actinide elements. aps.org At low temperatures, the conduction electrons in these materials interact strongly with the localized f-electrons of the rare-earth ions. This interaction leads to the formation of quasiparticles with effective masses up to 1000 times that of a free electron. aps.org This dramatic mass enhancement is reflected in a large electronic specific heat coefficient (γ).

A comparative study of PrIn₃ and its isostructural counterpart, CeIn₃, highlights the crucial role of the 4f electron configuration and crystal electric field (CEF) effects in determining the ground state properties of these materials. Both compounds crystallize in the cubic AuCu₃ structure, but their low-temperature behaviors are markedly different. researchgate.netaps.org

CeIn₃ is a well-established heavy-fermion compound that exhibits antiferromagnetic ordering at a Néel temperature (T_N) of approximately 10 K. aps.orgntis.govresearchgate.net This magnetic ordering can be suppressed by applying pressure, leading to the emergence of unconventional superconductivity near a quantum critical point. researchgate.netresearchgate.net The magnetic ground state in CeIn₃ arises from the CEF splitting of the Ce³⁺ ion's f-electron levels, which results in a Γ₇ doublet ground state. aps.org

In stark contrast, PrIn₃ does not exhibit magnetic ordering. aps.org Heat capacity measurements on PrIn₃ reveal a Schottky-type anomaly around 36 K, which is characteristic of thermal excitations between CEF-split energy levels. aps.orgntis.gov Analysis of this data indicates that the ground state of the Pr³⁺ ion in PrIn₃ is a non-magnetic Γ₁ singlet, with a significant energy gap to the first excited state. aps.orgntis.govaps.org This non-magnetic singlet ground state is the primary reason for the absence of magnetic order in PrIn₃ at ambient pressure. aps.org

The table below summarizes some of the key properties of PrIn₃ and CeIn₃, underscoring their distinct electronic and magnetic characteristics.

PropertyPrIn₃CeIn₃
Crystal Structure Cubic AuCu₃Cubic AuCu₃
Magnetic Ground State Non-magnetic (Γ₁ singlet)Antiferromagnetic (Γ₇ doublet)
Néel Temperature (T_N) None~10 K
Crystal Field Splitting Overall splitting of ~170 KOverall splitting of ~155 K
Electronic Specific Heat (γ) ModerateLarge (Heavy Fermion)

Investigations of Kondo Lattice Behavior in f-Electron Systems

The Kondo effect, originally described for isolated magnetic impurities in a non-magnetic metallic host, can also manifest in a concentrated lattice of magnetic ions, leading to what is known as the Kondo lattice. ornl.gov In these systems, there is a competition between the on-site Kondo screening of the local magnetic moments by the conduction electrons and the inter-site Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which tends to induce long-range magnetic order. nih.gov

The Kondo lattice model is fundamental to understanding the behavior of heavy-fermion systems. nih.gov While PrIn₃ itself does not exhibit a conventional Kondo effect due to its non-magnetic singlet ground state at low temperatures, studies on related compounds offer valuable insights. For instance, in the La₁₋ₓPrₓSn₃ system, which is isostructural to PrIn₃, a resistivity minimum characteristic of the Kondo effect is observed. aps.orgwustl.edu This behavior is attributed to a Kondo effect arising from the excited crystal-field levels of the praseodymium ion. aps.orgwustl.edu

CeIn₃, on the other hand, is a prototypical Kondo lattice system where the competition between the Kondo effect and the RKKY interaction is finely balanced and can be tuned with pressure. researchgate.netresearchgate.netarxiv.org

Interplay with Superconductivity in PrIn₃-Related Systems

The relationship between magnetism and superconductivity is a central theme in the study of strongly correlated electron systems. In many heavy-fermion compounds, superconductivity emerges when magnetic order is suppressed, suggesting that magnetic fluctuations may play a role in mediating the superconducting pairing. researchgate.net

The application of pressure is a powerful tool for tuning the ground state of heavy-fermion compounds. In CeIn₃, as pressure is increased, the antiferromagnetic ordering temperature is suppressed, and a dome of superconductivity appears around a critical pressure of approximately 2.65 GPa, where T_N approaches zero. researchgate.netresearchgate.net

Studies on other isostructural compounds provide further context. For example, applying pressure to simple s,p-metal superconductors like indium and tin typically leads to a decrease in their superconducting transition temperature (T_c). wustl.eduaps.org However, in some systems, pressure can induce superconductivity where it is absent at ambient conditions. The non-magnetic compound LaIn₃, which is isostructural to PrIn₃, becomes superconducting under pressure. This demonstrates that even in the absence of f-electron magnetism, the electronic and lattice properties of the RIn₃ family are conducive to superconductivity under pressure.

The following table presents data on pressure-induced superconductivity in selected compounds isostructural or related to PrIn₃.

CompoundMagnetic State (Ambient P)Critical Pressure (P_c) for SuperconductivityMaximum T_c
CeIn₃ Antiferromagnetic~2.65 GPa~0.2 K
LaIn₃ Non-magneticPressure-induced-
Sn (elemental) SuperconductingT_c decreases with P3.7 K (at 0 GPa)
In (elemental) SuperconductingT_c decreases with P3.4 K (at 0 GPa)

The absence of magnetic ordering in PrIn₃, owing to its CEF-induced non-magnetic singlet ground state, places it in a unique position within the RIn₃ series. aps.orgaps.org While in CeIn₃ superconductivity is intimately linked to the suppression of magnetism, PrIn₃ lacks this magnetic precursor. This absence of readily available magnetic fluctuations, which are thought to mediate Cooper pairing in many unconventional superconductors, may explain why PrIn₃ is not superconducting at ambient pressure.

However, the story is more nuanced. In some Pr-based compounds with a non-magnetic ground state, superconductivity can be mediated by fluctuations of a different kind: quadrupolar fluctuations. aps.org In systems where the Pr³⁺ ion has a non-Kramers doublet ground state, a "quadrupolar Kondo effect" can occur. aps.org For systems with a singlet ground state like PrIn₃, it has been proposed that superconductivity could be mediated by quadrupolar fluctuations. aps.org This highlights that the path to superconductivity in these materials is not solely tied to magnetism and that other quantum fluctuations can play a pivotal role. The study of PrIn₃ and its non-magnetic nature, therefore, provides a crucial counterpoint to the magnetism-driven superconductivity paradigm in heavy-fermion systems, opening up avenues for exploring alternative pairing mechanisms.

Synthesis Methodologies and Crystal Growth Techniques for Prin3

High-Temperature Arc Melting for Alloy Preparation

High-temperature arc melting is a widely used and effective method for synthesizing polycrystalline samples of intermetallic compounds like PrIn₃. ub.edu This process utilizes an electric arc to generate extremely high temperatures, capable of melting the constituent elements within a controlled, inert atmosphere. ub.edu

The synthesis of PrIn₃ via arc melting begins with high-purity praseodymium and indium metals. The elements are weighed in the desired stoichiometric ratio of 1:3. To compensate for any potential mass loss of the more volatile component (indium) during melting, a slight excess of indium may be used. The starting materials are placed on a water-cooled copper hearth inside the arc furnace chamber. ub.edu

The chamber is first evacuated to a high vacuum to remove atmospheric contaminants and then backfilled with a high-purity inert gas, typically argon. ub.eduresearchgate.net A zirconium getter is often melted prior to the sample to further purify the argon atmosphere by removing residual oxygen. researchgate.net An electric arc is then struck between a non-consumable tungsten electrode and the raw materials, causing them to melt and form an alloy button. ub.edu To ensure a homogeneous mixture, the resulting alloy button is typically flipped over and re-melted multiple times. ub.edu The rapid cooling inherent to the water-cooled copper hearth can sometimes lead to inhomogeneities in the as-cast sample. ub.edu

Table 1: Typical Parameters for High-Temperature Arc Melting of PrIn₃

ParameterValue/Description
Starting MaterialsHigh-purity Praseodymium (Pr), High-purity Indium (In)
StoichiometryPr:In = 1:3
AtmosphereHigh-purity Argon (Ar)
HearthWater-cooled copper
Melting ProcessRepeated melting and flipping of the alloy button

Metal Flux Growth Techniques for Intermetallic Single Crystals

For the investigation of anisotropic physical properties, large single crystals of PrIn₃ are required. researchgate.net The metal flux growth method is a powerful technique for obtaining high-quality single crystals of intermetallic compounds at temperatures below their melting points. researchgate.net This method involves dissolving the constituent elements in a low-melting-point metallic solvent, known as a flux. researchgate.net For the growth of PrIn₃, indium itself can serve as the flux, a method often referred to as "self-flux" or "In-flux" growth.

In this technique, a mixture of praseodymium and a significant excess of indium is placed in an inert crucible, commonly made of alumina (B75360) (Al₂O₃). researchgate.net The ratio of Pr to In is typically much lower than the stoichiometric 1:3 to ensure that indium acts as the solvent. The crucible is then sealed in a quartz ampoule, often under a partial pressure of argon gas, to prevent oxidation and evaporation of the components at high temperatures.

The sealed ampoule is heated in a programmable furnace to a high temperature, allowing the praseodymium to dissolve completely in the molten indium flux. researchgate.net To ensure a homogeneous solution, the mixture is held at this maximum temperature for a period of time. researchgate.net Subsequently, the furnace is cooled down very slowly over an extended period. As the temperature decreases, the solubility of PrIn₃ in the indium flux reduces, leading to the nucleation and growth of PrIn₃ crystals. researchgate.net

Once the cooling process is complete, the excess indium flux must be separated from the grown crystals. This is typically achieved by inverting the ampoule while the indium is still molten and using a centrifuge to spin off the liquid flux, leaving the PrIn₃ crystals behind in the crucible. giessereilexikon.com The remaining flux on the crystal surfaces can sometimes be removed by chemical etching.

Table 2: Representative Parameters for Metal Flux Growth of PrIn₃ Single Crystals

ParameterValue/Description
Constituent ElementsPraseodymium (Pr), Indium (In)
FluxExcess Indium (In)
Crucible MaterialAlumina (Al₂O₃)
Growth AtmosphereSealed quartz ampoule, partial Ar pressure
Heating ProfileHeat to high temperature (e.g., 900-1150 °C), dwell for homogenization, slow cooling (e.g., 2-5 °C/hour)
Crystal SeparationCentrifuging to remove excess molten flux

Considerations for Homogeneity and Purity Control in Synthesis

The quality of both polycrystalline and single-crystal samples of PrIn₃ is critically dependent on their homogeneity and phase purity. As-cast alloys from arc melting can exhibit compositional gradients due to rapid and non-uniform cooling. ub.edu To address this, a post-synthesis heat treatment known as homogenization annealing is often performed. giessereilexikon.comniscpr.res.in

Homogenization annealing involves heating the PrIn₃ sample in a vacuum or inert atmosphere to a high temperature, typically below the compound's melting point, and holding it there for an extended period, which can range from several days to weeks. giessereilexikon.comniscpr.res.in This process allows for the diffusion of atoms within the solid state, reducing elemental segregation and promoting a more uniform crystal structure. giessereilexikon.com The optimal annealing temperature and duration for PrIn₃ would be determined based on the Pr-In phase diagram to ensure the stability of the PrIn₃ phase and avoid partial melting. giessereilexikon.comasminternational.org For some alloys, homogenization can be effective at temperatures around 560°C for 30 hours, while for others it may require temperatures up to 1100°C. niscpr.res.inscielo.br

The purity of the resulting PrIn₃ samples is typically assessed using powder X-ray diffraction (XRD). This technique allows for the identification of the crystal structure and the detection of any secondary phases or impurities that may have formed during synthesis. A successful synthesis will yield an XRD pattern that matches the known crystal structure of PrIn₃ (the cubic AuCu₃-type structure) without the presence of peaks corresponding to pure Pr, In, or other praseodymium-indium phases.

Advanced Research Methodologies and Characterization Techniques

X-ray Diffraction (XRD) for Microstructural and Structural Analysis

X-ray diffraction (XRD) stands as a fundamental and powerful non-destructive technique for investigating the crystalline structure of materials. anton-paar.com It provides detailed information about the atomic arrangement, phase composition, and other structural parameters. anton-paar.comtricliniclabs.com

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a primary method for identifying the crystalline phases present in a polycrystalline sample. ucmerced.edumalvernpanalytical.com The technique involves directing a beam of X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline material. doitpoms.ac.ukyoutube.com

In the study of PrIn₃, PXRD is crucial for confirming the formation of the desired compound and identifying any impurity phases that may have formed during synthesis. By comparing the experimental diffraction pattern with established databases, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), researchers can confirm the presence of the PrIn₃ phase. ucmerced.edudoitpoms.ac.uk The analysis of peak positions and relative intensities allows for a definitive identification. doitpoms.ac.ukfiveable.me For instance, PrIn₃ is known to crystallize in the cubic AuCu₃-type structure. PXRD patterns would exhibit characteristic peaks corresponding to this crystal structure, allowing for its unambiguous identification.

Single-Crystal X-ray Diffraction for Detailed Structural Refinement

For a more in-depth understanding of the crystal structure, single-crystal X-ray diffraction is the gold standard. princeton.educarleton.educreative-biostructure.com This technique provides precise information about bond lengths, bond angles, and the exact positions of atoms within the unit cell. carleton.educreative-biostructure.com The process involves mounting a small single crystal of PrIn₃ on a diffractometer and rotating it in a monochromatic X-ray beam. carleton.edu The resulting diffraction data, consisting of thousands of reflections, are then used to refine the crystal structure. carleton.edu

This detailed structural information is paramount for understanding the fundamental properties of PrIn₃. For example, precise knowledge of the In-Pr and In-In bond distances can provide insights into the nature of the chemical bonding within the compound. Furthermore, any subtle structural distortions or variations from the ideal AuCu₃ structure can be detected and quantified, which may have significant implications for the material's electronic and magnetic properties.

Electron Microscopy Techniques (e.g., SEM-EDX) for Elemental and Morphological Analysis

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is an indispensable tool for characterizing the morphology and elemental composition of materials. 6-napse.comfilab.fr SEM provides high-resolution images of the sample's surface, revealing details about particle size, shape, and surface texture. tescan-analytics.comresearchgate.net

When applied to PrIn₃, SEM analysis can visualize the microstructure of the synthesized material, whether it consists of well-formed crystals, fine powders, or has a more complex morphology. This is particularly important for understanding the sample's homogeneity and identifying any secondary phases or unreacted starting materials.

The accompanying EDX analysis provides a qualitative and semi-quantitative elemental composition of the sample. 6-napse.comfilab.fr By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. tescan-analytics.com The energy of these X-rays is unique to each element, allowing for their identification. For PrIn₃, EDX analysis would confirm the presence of both indium and praseodymium and can be used to map their distribution across the sample, ensuring a uniform composition. This is crucial for verifying the stoichiometry of the compound and identifying any regions of elemental segregation.

Differential Thermal Analysis (DTA) for Thermal Event Detection

Differential Thermal Analysis (DTA) is a thermoanalytical technique used to detect physical and chemical changes in a material as a function of temperature. hitachi-hightech.comwikipedia.org The method involves heating or cooling a sample and an inert reference material under identical conditions and measuring the temperature difference between them. hitachi-hightech.comlibretexts.org Any thermal event in the sample, such as melting, crystallization, or a solid-state phase transition, will result in a temperature difference that is recorded as a peak in the DTA curve. worldoftest.comvbcop.org

In the context of PrIn₃, DTA can be employed to determine its melting point and to investigate the presence of any phase transitions at elevated temperatures. The shape and position of the peaks in the DTA thermogram provide valuable information about the thermal stability of the compound and the nature of the observed transformations. vbcop.org For example, a sharp endothermic peak would indicate a well-defined melting point, while broader peaks might suggest a more complex melting behavior or the presence of impurities.

Muon-Spin-Rotation (µSR) Spectroscopy for Probing Electronic Structure Changes

Muon-Spin-Rotation (µSR) spectroscopy is a powerful and sensitive local probe technique used to investigate the magnetic and electronic properties of materials at a microscopic level. wikipedia.orgspringernature.commuonsources.org It involves implanting spin-polarized positive muons into a sample and observing their spin precession in the local magnetic field. wikipedia.orgmagnetism.eu The precession frequency and relaxation rate of the muon spin provide unique information about the internal magnetic fields, magnetic ordering, and electronic fluctuations within the material. springernature.comfnal.gov

For a compound like PrIn₃, µSR can be a crucial tool for studying its magnetic behavior. While PrIn₃ is generally considered to be non-magnetic at low temperatures, µSR can detect even very weak magnetic moments or subtle changes in the electronic structure that might not be observable with other techniques. For instance, µSR could be used to search for any signs of magnetic ordering or spin fluctuations at low temperatures, providing valuable insights into the ground state of the 4f electrons of the praseodymium ions.

Magnetoresistance Measurements for Electron Transport Characterization

Magnetoresistance is the phenomenon where the electrical resistance of a material changes in the presence of an external magnetic field. rsc.orgsamaterials.com Measuring the magnetoresistance provides valuable information about the electronic transport properties of a material, including the scattering mechanisms of conduction electrons and the nature of the electronic band structure. aps.orgarxiv.org

For PrIn₃, magnetoresistance measurements can help to characterize how the charge carriers interact with the magnetic moments of the praseodymium ions. By measuring the change in resistance as a function of both temperature and applied magnetic field, researchers can gain insights into the scattering processes that govern the electrical conductivity. researchgate.nettue.nl For example, a negative magnetoresistance, where the resistance decreases with an applied magnetic field, could indicate the suppression of spin-dependent scattering. The analysis of magnetoresistance data can reveal details about the Fermi surface and the electronic structure, contributing to a more complete understanding of the electron transport in this intermetallic compound. aps.orguni-hannover.de

Broader Research Context and Future Directions

Significance of Praseodymium-Indium Intermetallics in Advanced Materials Science Development

Praseodymium-indium intermetallics are part of a broader class of materials known as rare-earth intermetallic compounds, which are central to many areas of advanced materials science. The significance of these materials stems from the unique properties conferred by the 4f electrons of the lanthanide elements, such as praseodymium. iaea.org These electrons are well-localized within the atom, yet their magnetic moments can interact with each other and with the conduction electrons in the metallic lattice, leading to complex magnetic and electronic behaviors. iaea.orgrutgers.edu

Intermetallic compounds, in general, form ordered crystal structures, distinguishing them from random alloys. collegedunia.com This atomic ordering results in a combination of properties, often including high melting points, hardness, and good corrosion resistance, making them a bridge between ceramics and metals. wikipedia.orgopenaccessjournals.com

The RIn₃ series, to which PrIn₃ belongs, crystallizes in the cubic AuCu₃-type structure. researchgate.net This specific family of compounds has been systematically studied to understand how the magnetic properties evolve across the lanthanide series. researchgate.net Praseodymium itself is a metal valued for its magnetic, electrical, chemical, and optical properties and is a key component in high-strength alloys and permanent magnets. wikipedia.orgrsc.org Therefore, intermetallics like PrIn₃ serve as model systems for investigating fundamental physics, such as the interplay between crystalline electric fields and magnetic exchange interactions, which is crucial for the design of new functional materials. researchgate.netntis.gov

Prospects for PrIn₃ in Novel Functional Materials Applications

This non-magnetic singlet ground state, combined with a large hyperfine interaction, makes praseodymium intermetallics suitable for enhanced nuclear cooling applications to reach ultralow temperatures. iaea.org PrIn₃ is particularly interesting in this regard due to a large nuclear quadrupole interaction observed at the indium site. researchgate.net

Furthermore, the properties of PrIn₃ can be tuned through chemical modification. Research has shown that doping with a transition metal like cobalt can induce a significant magnetic effect, potentially leading to materials with high Curie temperatures, a desirable trait for permanent magnets. researchgate.net While its thermoelectric properties have not been extensively reported, materials with complex electronic structures and heavy elements are often candidates for thermoelectric applications, which involve the direct conversion of heat to electricity. wikipedia.orgrsc.org The potential of PrIn₃ in this area would depend on achieving a high Seebeck coefficient and low thermal conductivity, warranting future investigation. saip.org.za

Table 1: Physical and Magnetic Properties of PrIn₃
PropertyValue/DescriptionReference
Crystal StructureCubic, AuCu₃-type researchgate.net
Space GroupPm-3m researchgate.net
Magnetic BehaviorNo magnetic ordering observed down to 4.2 K due to crystal field effects. researchgate.net
Ground StateSinglet (Γ₁) researchgate.netntis.gov
Crystal Field Splitting~170 K researchgate.netntis.gov
Schottky Anomaly Peak~36 K researchgate.netntis.gov
Nuclear Quadrupole Interaction (at In site)e²qQ/h = +228 MHz researchgate.net

Predictive Computational Studies for Designing PrIn₃-Based Systems

Predictive computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for designing and understanding complex materials like PrIn₃. rsc.org DFT allows scientists to calculate the electronic structure, total energies, and magnetic properties of materials from first principles, providing insights that can be difficult to obtain experimentally. youtube.comyoutube.com For PrIn₃-based systems, DFT can be used to model the electronic bands and density of states, which are dominated by the Pr 4f electrons. These calculations are crucial for understanding the crystal field splitting and the resulting magnetic anisotropy, which are the defining features of PrIn₃. researchgate.netntis.gov

Furthermore, computational studies can predict how the properties of PrIn₃ will change upon introducing dopants or defects. For instance, DFT calculations could elucidate the mechanism by which cobalt doping induces ferromagnetism, as observed experimentally. researchgate.net By simulating the effects of substituting different elements onto the indium or praseodymium sites, researchers can screen for new compositions with enhanced properties, such as a larger magnetic moment or improved stability. This computational pre-screening accelerates the materials discovery process, making it more efficient than a purely experimental trial-and-error approach. youtube.com Such predictive studies are essential for rationally designing the next generation of PrIn₃-based functional materials for magnetic or electronic applications. nih.gov

Interdisciplinary Research Opportunities in PrIn₃ and Related f-Electron Compounds

The study of PrIn₃ and related f-electron compounds is an inherently interdisciplinary field, lying at the intersection of condensed matter physics, materials chemistry, and computational science. These materials are prime candidates for investigating exotic quantum phenomena that arise from strong electron correlations. aps.orgarxiv.org Heavy fermion systems, which include many rare-earth intermetallics, exhibit behaviors like unconventional superconductivity and quantum criticality, where the system can be tuned between different magnetic and electronic ground states. rutgers.eduaps.org

PrIn₃, with its crystal-field-split singlet ground state, serves as a model system for exploring induced-moment magnetism and the competition between single-ion anisotropy and inter-site magnetic exchange. This attracts researchers from fundamental physics who aim to develop and test theories of magnetism in strongly correlated electron systems. iaea.org

Materials chemists and scientists are presented with the challenge of synthesizing high-quality single crystals of PrIn₃ and its derivatives, which are necessary for many advanced experimental probes. paradim.org There are further opportunities in developing novel synthesis routes for creating doped or nanostructured versions of these materials to tailor their functional properties.

The unusually large hyperfine interactions in praseodymium compounds also open up avenues for research into quantum information science. iaea.orgacs.org The nuclear spin of the praseodymium atom could potentially be used as a quantum bit (qubit), and understanding its interaction with the surrounding electronic environment in a host lattice like PrIn₃ is a key research challenge. This convergence of materials science, quantum physics, and chemistry ensures that PrIn₃ and its relatives will remain a fertile ground for discovery and innovation.

Q & A

Q. How can the catalytic efficiency of Indium--praseodymium (1/3) oxides be evaluated for CO₂ reduction?

  • Methodology :
  • Conduct electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance.
  • Compare Faradaic efficiencies across batch reactors and flow cells under varying CO₂ pressures.
  • Benchmark against lanthanum-cerium catalysts using standardized gas chromatography protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.